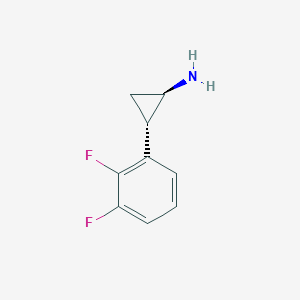
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclopropane ring substituted with a 2,3-difluorophenyl group and an amine group, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the amine group. One common method involves the use of a nitro precursor, which is reduced to the corresponding amine. For example, trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitro cyclopropane can be reduced using zinc dust in methanolic hydrochloric acid at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is a potential precursor for pharmaceutical compounds, particularly those targeting neurological conditions.
Mecanismo De Acción
The exact mechanism of action for (1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The cyclopropane ring and fluorine atoms can enhance binding affinity and specificity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine: This compound is structurally similar but has fluorine atoms at different positions on the phenyl ring.
Ticagrelor Related Compounds: These compounds share the cyclopropane and difluorophenyl moieties but differ in their additional functional groups and overall structure
Uniqueness
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.
Propiedades
Número CAS |
1427524-53-5 |
|---|---|
Fórmula molecular |
C9H9F2N |
Peso molecular |
169.17 g/mol |
Nombre IUPAC |
(1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-7-3-1-2-5(9(7)11)6-4-8(6)12/h1-3,6,8H,4,12H2/t6-,8+/m0/s1 |
Clave InChI |
MCABSRDMAUTFDE-POYBYMJQSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1N)C2=C(C(=CC=C2)F)F |
SMILES canónico |
C1C(C1N)C2=C(C(=CC=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


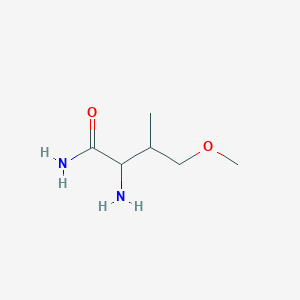

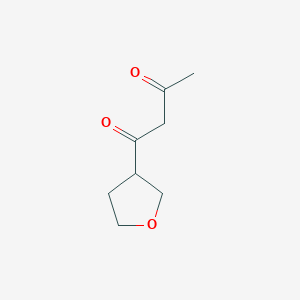
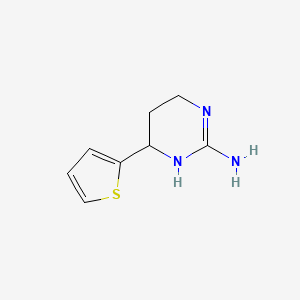
![Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel-](/img/structure/B13067622.png)
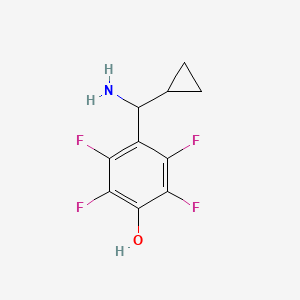
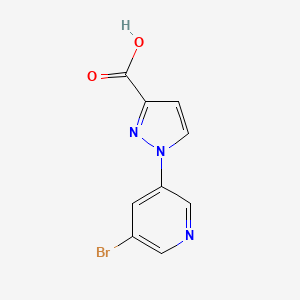
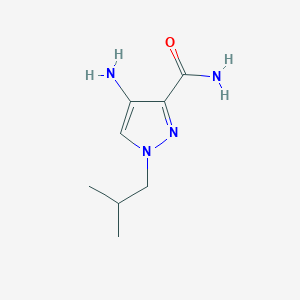
![3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067644.png)
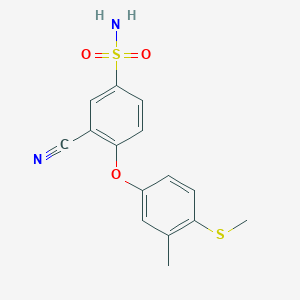
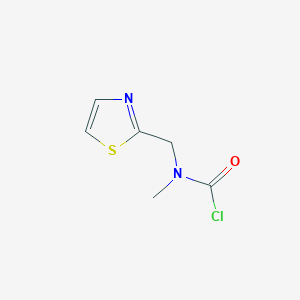

![1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067653.png)
![4-Chloro-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067658.png)
